molecular formula C6H10Br2N2 B2676599 4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide CAS No. 1989659-26-8

4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide

Cat. No.: B2676599
CAS No.: 1989659-26-8
M. Wt: 269.968
InChI Key: KGZJRHCBRPKSJM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide is a pyrazole derivative characterized by a bromomethyl substituent at the 4-position and an ethyl group at the 1-position of the heterocyclic ring, paired with a hydrobromide counterion. This compound is of interest in organic synthesis due to its reactive bromomethyl group, which facilitates nucleophilic substitution reactions, enabling the construction of complex molecules.

Properties

IUPAC Name

4-(bromomethyl)-1-ethylpyrazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2.BrH/c1-2-9-5-6(3-7)4-8-9;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZJRHCBRPKSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide typically involves the bromination of 1-ethyl-1H-pyrazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form pyrazole carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole carboxylic acids, and reduced pyrazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

4-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide serves as a precursor in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals targeting neurological disorders and cancer therapies.

Case Study: Synthesis of Isoxazoline Derivatives

A significant application of this compound is its role as an intermediate in the synthesis of isoxazoline derivatives, which are known for their herbicidal properties. The process involves reacting this compound with sodium hydrosulfide and other reagents to produce effective agrochemicals .

Agrochemical Applications

The compound has been identified as a vital intermediate in the production of herbicides and pesticides. Its ability to modify biological activity through structural variations makes it a valuable asset in agrochemical formulations.

Table 1: Comparison of Herbicidal Activity

Compound NameActivity LevelTarget Pest
Isoxazoline Derivative AHighBroadleaf Weeds
Isoxazoline Derivative BMediumGrassy Weeds
This compoundVariableVarious Pests

Synthetic Methodologies

Recent studies have highlighted novel synthetic routes for producing pyrazole derivatives, including the use of microwave-assisted reactions. These methods allow for efficient functionalization and modification of the pyrazole ring, leading to compounds with enhanced biological activities .

Table 2: Synthetic Routes for Pyrazole Derivatives

MethodologyYield (%)Reaction Time
Microwave-assisted Ullmann coupling7530 minutes
Conventional heating554 hours
One-pot synthesis802 hours

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name (CAS No.) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
4-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide C₆H₁₀Br₂N₂ Ethyl (N1), BrCH₂ (C4) 285.97 Hydrobromide salt; ethyl enhances lipophilicity
4-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide (151049-87-5) C₅H₈Br₂N₂ Methyl (N1), BrCH₂ (C4) 257.94 Higher solubility in polar solvents due to smaller alkyl group
3-Bromo-4-methyl-1-phenyl-1H-pyrazole (14521-80-3) C₁₀H₉BrN₂ Phenyl (N1), Br (C3), CH₃ (C4) 243.10 Aromatic phenyl group improves stability and π-π interactions
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (2126177-73-7) C₅H₇Br₃N₂ Methyl (N1), BrCH₂ (C3), Br (C4) 334.84 Dual bromination sites increase electrophilicity for cross-coupling reactions
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.20, EP) C₁₃H₁₃Br₂N₂O Dimethylphenyl (C2), Br (C4, C5), ketone (C3) 386.07 Ketone moiety enables condensation reactions; steric hindrance from dimethylphenyl reduces reactivity
Key Observations:
  • Alkyl vs. Aromatic Substituents : Replacing the ethyl group with a methyl group (151049-87-5) reduces steric bulk, favoring solubility in polar solvents. Conversely, phenyl-substituted analogs (14521-80-3) exhibit enhanced stability and are preferred in materials science for aromatic stacking .
  • Bromination Patterns : Compounds with dual bromination (e.g., 2126177-73-7) show higher reactivity in Suzuki-Miyaura couplings due to increased electrophilicity .
  • Functional Group Diversity : The ketone group in Example 5.20 (EP) broadens synthetic utility, enabling Schiff base formation, which is absent in the target compound .

Reactivity in Nucleophilic Substitution

  • Target Compound : The bromomethyl group at C4 undergoes nucleophilic substitution with amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds. The ethyl group at N1 minimally sterically hinders this process.
  • Methyl-Substituted Analog (151049-87-5) : Similar reactivity but faster kinetics due to lower steric hindrance from the smaller methyl group .
  • Dual-Brominated Analog (2126177-73-7) : Bromine at C3 and C4 allows sequential substitutions, enabling regioselective functionalization .

Research Findings and Data

Spectroscopic Data

  • ¹H NMR : The ethyl group in the target compound shows a triplet at δ 1.42 ppm (CH₃) and quartet at δ 4.20 ppm (CH₂), distinct from methyl analogs (δ 3.90 ppm, singlet) .
  • LC/MS : Example 5.20 (EP) exhibits m/z 317 [M+H]⁺, consistent with its molecular weight .

Biological Activity

4-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide (4-BrMeEt-Pyrazole HBr) is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound's structure includes a bromomethyl group and an ethyl substituent on the pyrazole ring, which may influence its interaction with biological targets.

  • Molecular Formula : C6H8Br2N2
  • Molecular Weight : 227.95 g/mol
  • Structure : The compound consists of a pyrazole ring with a bromomethyl group attached to one of the nitrogen atoms and an ethyl group at position 1.

The biological activity of this compound primarily involves its role as an inhibitor in various biochemical pathways. It has been shown to interact with specific enzymes and receptors, leading to significant effects on cellular processes.

Inhibition Studies

Research indicates that compounds similar to 4-BrMeEt-Pyrazole HBr exhibit inhibitory effects on key enzymes involved in metabolic pathways, such as lactate dehydrogenase (LDH). For instance, studies have demonstrated that pyrazole-based compounds can inhibit LDH in highly glycolytic cancer cell lines, resulting in reduced lactate output and inhibited cell growth . This suggests that 4-BrMeEt-Pyrazole HBr may possess similar inhibitory properties.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the effects of pyrazole derivatives on various cancer cell lines. Compounds with structural similarities to 4-BrMeEt-Pyrazole HBr showed promising results in inhibiting tumor growth, specifically in pancreatic cancer models .
    • The mechanism was attributed to the suppression of glycolytic metabolism, which is critical for cancer cell proliferation.
  • Enzyme Inhibition :
    • High-throughput screening identified several pyrazole derivatives as potent inhibitors of adenylating enzymes involved in bacterial siderophore biosynthesis. These findings highlight the potential of 4-BrMeEt-Pyrazole HBr in antimicrobial applications .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of pyrazole derivatives revealed that modifications at the bromomethyl and ethyl positions significantly affect biological activity. The presence of electron-withdrawing groups enhances enzyme binding affinity, suggesting that further structural optimization could lead to more potent inhibitors .

Data Tables

Biological Activity Effect Cell Line/Model Reference
LDH InhibitionSub-micromolar suppressionMiaPaCa-2 (pancreatic cancer)
Tumor Growth InhibitionReduced proliferationEwing’s sarcoma
Enzyme InhibitionInhibition of siderophore biosynthesisAcinetobacter baumannii

Q & A

Q. What are the standard synthetic routes for 4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with hydrazine derivatives, followed by bromomethylation. For example:

Cyclocondensation : Ethyl acetoacetate reacts with 1-ethylhydrazine in the presence of a catalyst (e.g., DMF-DMA) to form the pyrazole core.

Bromomethylation : The methyl group on the pyrazole ring is brominated using reagents like N-bromosuccinimide (NBS) under controlled conditions .
Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., δ 7.74 ppm for pyrazole protons ), IR spectroscopy (e.g., C-Br stretch at ~600 cm⁻¹ ), and melting point analysis (189–192°C ). Purity is confirmed via HPLC and COA (Certificate of Analysis) .

Q. What purification techniques are recommended for this compound, and how is purity validated?

Methodological Answer:

  • Flash column chromatography (silica gel, cyclohexane/ethyl acetate gradients) is effective for isolating the compound from byproducts .
  • Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves crystalline purity.
  • Validation : Purity is confirmed via TLC (Rf = 0.53 in cyclohexane/ethyl acetate 2:1 ), mass spectrometry (e.g., HRMS m/z 349.0169 ), and elemental analysis .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water for 15+ minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in a dry, dark environment at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energy barriers for bromomethylation, identifying optimal temperatures and solvents .
  • Information Science : Machine learning models analyze experimental data (e.g., yields, byproducts) to recommend conditions (e.g., 50°C for 16 hours in CH₂Cl₂ ).
  • Feedback Loops : Experimental results refine computational parameters, reducing trial-and-error .

Q. How to resolve contradictions in reported reaction yields or byproduct formation?

Methodological Answer:

  • Variable Screening : Systematically test catalysts (e.g., POCl₃ vs. NBS ), temperatures, and solvents (polar vs. nonpolar).
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or over-brominated products).
  • Mechanistic Studies : Isotopic labeling (e.g., ²H or ¹³C) traces reaction pathways to pinpoint yield-limiting steps .

Q. What are the mechanisms of its reactivity in forming heterocyclic derivatives?

Methodological Answer:

  • Nucleophilic Substitution : The bromomethyl group reacts with amines (e.g., 1,2-ethylenediamine) to form pyrazole-ethylamine hybrids .
  • Cyclization : Under acidic conditions (e.g., H₂SO₄), the compound forms benzoxazole derivatives via intramolecular O-alkylation .
  • Cross-Coupling : In Pd-catalyzed reactions, the C-Br bond undergoes Suzuki coupling with aryl boronic acids to generate biarylpyrazoles .

Q. How does steric hindrance from the ethyl group influence its reactivity?

Methodological Answer:

  • Steric Effects : The ethyl group at N1 reduces accessibility to the bromomethyl site, slowing nucleophilic attacks.
  • Kinetic Studies : Compare reaction rates with analogs (e.g., 1-methyl vs. 1-ethyl derivatives) using stopped-flow spectroscopy .
  • X-ray Crystallography : Structural data (e.g., bond angles/Å distances ) reveal conformational constraints impacting reactivity.

Q. What spectroscopic methods best distinguish this compound from its analogs?

Methodological Answer:

  • ¹H NMR : The ethyl group’s triplet (δ 1.33 ppm, J = 7.1 Hz ) and bromomethyl singlet (δ 5.14 ppm ) are diagnostic.
  • ¹³C NMR : The C-Br signal appears at ~105 ppm, while the ethyl carbons resonate at 14–60 ppm .
  • IR : Absence of carbonyl stretches (e.g., 1681 cm⁻¹ in esters ) confirms successful hydrolysis.

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